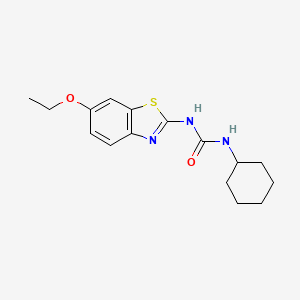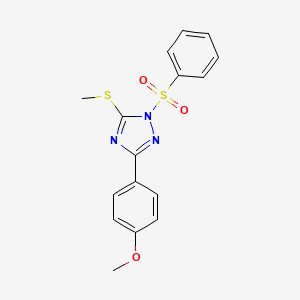![molecular formula C21H16N4S B1226335 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine is an organosulfur heterocyclic compound, an organic heterobicyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Scientific Research Applications
Optoelectronic Materials
Pyrimidine derivatives, including those similar to 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine, are extensively studied for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. Specifically, such compounds are valuable in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are explored for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility and significance in the field of optoelectronics and material science (Lipunova et al., 2018).
Synthetic Pathways and Catalysis
Pyranopyrimidine scaffolds, related to the structure of interest, demonstrate a wide range of applicability in synthetic chemistry. The development of these compounds is facilitated by the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. These catalysts play a crucial role in one-pot multicomponent reactions, showcasing the compound's importance in facilitating complex synthetic pathways and contributing to the advancement of medicinal and pharmaceutical industries (Parmar et al., 2023).
Biological Applications
While the direct biological applications of 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine were not identified in the literature, related pyrimidine derivatives are known for their broad spectrum of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. The versatility of pyrimidine derivatives in pharmacology underscores the potential of the specific compound for various biological and medicinal applications (Rashid et al., 2021).
properties
Product Name |
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine |
|---|---|
Molecular Formula |
C21H16N4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H16N4S/c1-13-8-17-18(9-14(13)2)25(12-24-17)20-19-16(15-6-4-3-5-7-15)10-26-21(19)23-11-22-20/h3-12H,1-2H3 |
InChI Key |
JQSJRYIIMMVOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



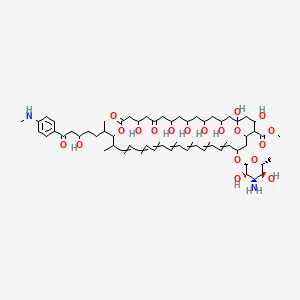
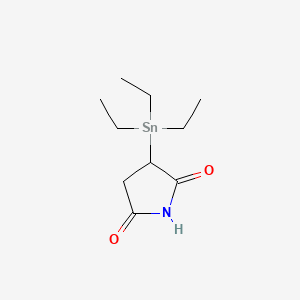


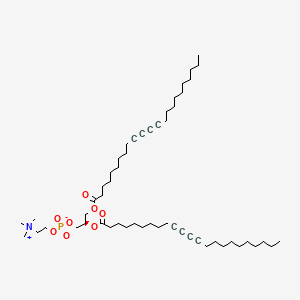
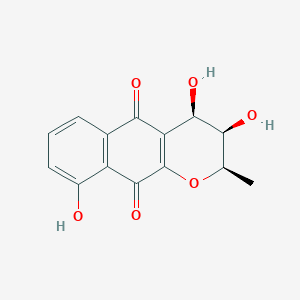
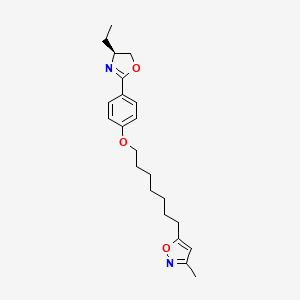
![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1226269.png)
![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)
![4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226273.png)
